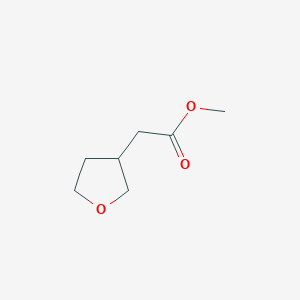

Methyl 2-(tetrahydrofuran-3-yl)acetate

Vue d'ensemble

Description

“Methyl 2-(tetrahydrofuran-3-yl)acetate” is a chemical compound with the molecular formula C7H12O3 . It is a clear yellow liquid .

Molecular Structure Analysis

The molecular weight of “Methyl 2-(tetrahydrofuran-3-yl)acetate” is 144.17 . The molecular structure can be represented by the formula C7H12O3 .Physical And Chemical Properties Analysis

“Methyl 2-(tetrahydrofuran-3-yl)acetate” is a clear yellow liquid . It is practically insoluble to insoluble in water but soluble in ethanol . The boiling point is not specified .Applications De Recherche Scientifique

Solvent Applications

Methyl 2-(tetrahydrofuran-3-yl)acetate: , due to its structural similarity to 2-Methyltetrahydrofuran (MeTHF) , may be used as a solvent in various chemical reactions. MeTHF is known for being a biodegradable solvent with a good environmental footprint and is used in hydrogenation processes .

Synthesis Intermediate

Compounds like Methyl 2-(tetrahydrofuran-3-yl)acetate are often used as intermediates in the synthesis of more complex molecules. They can be involved in the production of pharmaceuticals, agrochemicals, and other organic compounds.

Green Chemistry

There’s a push in the chemical industry towards using green solvents that are more environmentally friendlyMethyl 2-(tetrahydrofuran-3-yl)acetate could potentially be part of this movement as an alternative to more harmful solvents .

Safety and Hazards

Orientations Futures

The use of 2-methyltetrahydrofuran in organometallic chemistry has been a topic of interest in recent years . It has been used as an alternative to the classical tetrahydrofuran due to its higher stability with basic organometallic reagents . This makes it suitable for processes involving such sensitive species including asymmetric transformations . The easy formation of an azeotropic mixture with water, the substantial immiscibility with water, and the fact it derives from natural sources (corncobs or bagasse), allow to consider it in agreement with the Anastas’ Green Chemistry principles .

Mécanisme D'action

Mode of Action

It is suggested that the compound might interact with its targets through a series of biochemical reactions, leading to changes in cellular processes . More detailed studies are required to elucidate these interactions and the resulting changes.

Biochemical Pathways

It is known that the compound is involved in the synthesis of various stereoisomers . The compound undergoes mesylation and nucleophilic substitution to afford the corresponding product with specific configuration

Result of Action

It is known that the compound is involved in the synthesis of various stereoisomers, which have different odor properties

Action Environment

It is known that the compound is involved in the synthesis of various stereoisomers, which have different odor properties These properties could potentially be influenced by environmental factors

Propriétés

IUPAC Name |

methyl 2-(oxolan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)4-6-2-3-10-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUBZCCIRKXELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(tetrahydrofuran-3-yl)acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B2909719.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2909722.png)

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B2909725.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2909726.png)

![5-((2-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909734.png)

![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)